molecular formula C15H22N2O5 B13240703 Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate

Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate

Cat. No.: B13240703
M. Wt: 310.35 g/mol
InChI Key: ROZYEWRMTOZAOT-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is a chiral organic compound characterized by a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the 2-position, a 4-aminophenyl substituent, and a methyl ester moiety. Its molecular formula is C₁₅H₂₁N₂O₅, and its structural complexity makes it a versatile intermediate in pharmaceutical synthesis, particularly in peptide chemistry and drug discovery . The hydroxyl and ester functionalities further enable derivatization for tailored applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl 3-(4-aminophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-5-7-10(16)8-6-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)

InChI Key

ROZYEWRMTOZAOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N)C(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde, tert-butyl carbamate, and methyl acrylate.

    Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Protection: The amino group is then protected using tert-butyl carbamate to form the Boc-protected amine.

    Addition Reaction: The Boc-protected amine is reacted with methyl acrylate in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: Acidic conditions such as trifluoroacetic acid (TFA) for Boc deprotection.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the free amine.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a building block for peptide synthesis.

    Medicine: Investigated for its potential as a drug candidate or a prodrug.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like the amino and hydroxy groups allows for interactions with biological molecules through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituent/Modification Key Features Applications/Implications
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate 4-Nitrophenyl group - Strong electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions.
- Reduced solubility in polar solvents due to nitro group hydrophobicity.
Intermediate in synthesizing nitro-containing pharmaceuticals; substrate for biochemical assays.
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate Phenyl group (no substituent) - Lacks electron-donating/withdrawing groups; neutral electronic profile.
- Higher solubility in organic solvents compared to nitro/amino analogs.
Versatile building block for non-polar drug candidates.
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid 4-Fluorophenyl group; carboxylic acid backbone - Fluorine’s electronegativity enhances binding to enzymatic targets.
- Carboxylic acid enables salt formation for improved bioavailability.
Medicinal chemistry applications, particularly in kinase inhibitors and protease-targeted therapies.
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate 2,5-Difluorophenyl group - Dual fluorine atoms increase metabolic stability and membrane permeability.
- Stereospecific (S)-configuration influences chiral recognition in enzyme interactions.
Development of CNS-targeted drugs due to enhanced blood-brain barrier penetration.

Biological Activity

Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate, also known as Boc-L-Phe(4-NH2)-OMe, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₅H₂₂N₂O₅
  • Molecular Weight : 310.35 g/mol
  • CAS Number : 1177205-50-3

The presence of the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, which is crucial in various synthetic applications, particularly in peptide synthesis.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antioxidant Activity :
    • The compound has shown significant antioxidant properties. In studies using the ABTS radical-scavenging assay and the FRAP assay, it demonstrated effective free radical scavenging capabilities, which are essential for protecting cells from oxidative stress .
    • Table 1 summarizes the antioxidant activity compared to standard antioxidants like Trolox and BHT.
    CompoundIC₅₀ (µM)Activity Type
    This compound19.6Lipid Peroxidation Inhibition
    Trolox91.8Lipid Peroxidation Inhibition
    BHTN/AReference
  • Enzyme Inhibition :
    • Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The structural features contribute to its potential binding affinity to target enzymes.
  • Anticancer Potential :
    • Some derivatives of similar structures have been investigated for their anticancer properties, suggesting that this compound may also possess similar effects. This is particularly relevant in the context of developing new chemotherapeutic agents .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant efficacy of various compounds, including this compound, using mouse brain homogenates. The results indicated that this compound effectively inhibited lipid peroxidation with an IC₅₀ value significantly lower than that of Trolox, highlighting its potential application in neuroprotection strategies .

Case Study 2: Peptide Synthesis Applications

In peptide synthesis, the Boc-protected form of amino acids is vital for ensuring selective reactions. Research demonstrated that this compound can be effectively utilized as a building block in synthesizing bioactive peptides .

Research Findings

Recent investigations into the compound's biological activity have revealed several key findings:

  • Radical Scavenging : The compound demonstrated rapid scavenging of ABTS radicals within minutes, indicating a potent antioxidant effect.
  • Lipid Peroxidation Suppression : It was found to be several times more effective than Trolox in inhibiting lipid peroxidation processes in vitro.

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